

4-Bromo-2-chloro-3-iodopyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-chloro-3-iodopyridine**

Cat. No.: **B1519505**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-chloro-3-iodopyridine**: A Strategic Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

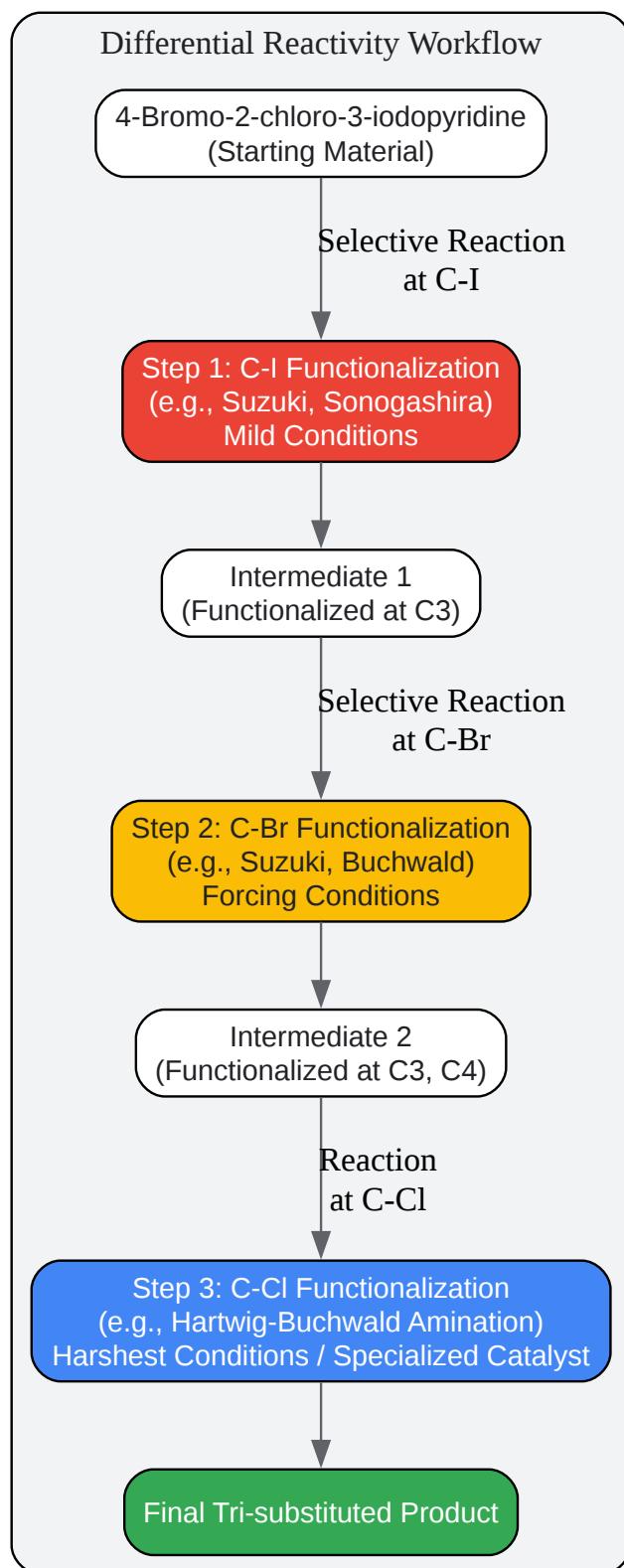
Abstract

4-Bromo-2-chloro-3-iodopyridine has emerged as a highly valuable, albeit specialized, building block in modern organic synthesis and medicinal chemistry. Its trifunctionalized pyridine core, featuring three distinct halogen atoms, offers a platform for complex, regioselective transformations. This guide provides a comprehensive overview of its core physicochemical properties, explores the underlying principles of its synthetic utility, delineates a plausible and detailed synthetic protocol, and discusses its strategic application in the development of intricate molecular architectures relevant to drug discovery.

Core Physicochemical & Structural Properties

4-Bromo-2-chloro-3-iodopyridine is a solid, polyhalogenated heterocyclic compound.^[1] The precise arrangement of bromine, chlorine, and iodine on the pyridine scaffold is the defining feature that underpins its synthetic value. The fundamental properties of this molecule are summarized below.

Property	Value	Source(s)
Molecular Weight	318.34 g/mol	[1] [2] [3]
Molecular Formula	C ₅ H ₂ BrClIIN	[1] [2] [4]
CAS Number	916203-52-6	[1] [2] [5]
IUPAC Name	4-bromo-2-chloro-3-iodopyridine	[1]
Physical State	Solid	[1]
Typical Purity	≥ 98%	[1]
InChI Key	ALKCOVKKTNNOGX-UHFFFAOYSA-N	[1]
Canonical SMILES	C1C=NC=CC(Br)=C1I	[1]


The Strategic Rationale: Multi-Halogenation and Differential Reactivity

The utility of intermediates like **4-bromo-2-chloro-3-iodopyridine** is rooted in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of C-X bonds typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for a stepwise and regioselective functionalization of the pyridine ring, which is a cornerstone of modern synthetic strategy.[\[6\]](#)

- C-I Bond: The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a Pd(0) catalyst. This enables selective functionalization at the 3-position under relatively mild conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the bromo and chloro substituents untouched.
- C-Br Bond: The carbon-bromine bond is significantly less reactive than the C-I bond but more reactive than the C-Cl bond. After the initial modification at the iodine-bearing position, the bromine at the 4-position can be targeted for a second coupling reaction under slightly more forcing conditions.

- C-Cl Bond: The carbon-chlorine bond is the most robust, typically requiring specialized catalysts or harsher reaction conditions for activation. This position can be reserved for a final transformation or remain as a stable substituent influencing the electronic properties of the final molecule.

This tiered reactivity transforms **4-bromo-2-chloro-3-iodopyridine** from a simple halogenated heterocycle into a sophisticated synthetic linchpin, enabling the controlled and sequential assembly of complex, multi-substituted pyridine derivatives.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Sequential functionalization enabled by differential C-X bond reactivity.

Plausible Synthesis Protocol via Halogen Dance Reaction

While proprietary synthesis routes are common, a scientifically sound approach to a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been published, offering a strong template for a plausible synthesis of the title compound.^{[8][9]} The strategy often involves the deprotonation of a simpler di-halogenated pyridine followed by a "halogen dance" rearrangement and subsequent trapping with an iodine electrophile.

Conceptual Two-Step Synthesis Workflow

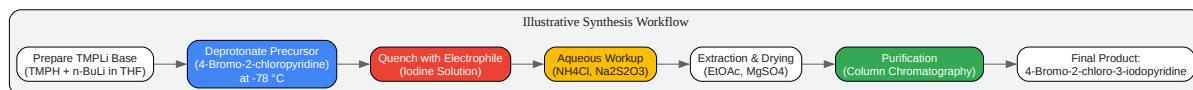
- Directed ortho-Lithiation and Bromination: Starting from a precursor like 2-chloro-3-iodopyridine, a strong, sterically hindered base such as Lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMMPMgCl·LiCl) can selectively deprotonate the pyridine ring at the 4-position. Subsequent quenching with a bromine source (e.g., 1,2-dibromotetrafluoroethane) would install the bromide.
- Iodination: An alternative precursor, such as 4-bromo-2-chloropyridine, could be subjected to directed lithiation at the 3-position, followed by quenching with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS).

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative, based on established chemical principles for similar molecules, and must be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize **4-Bromo-2-chloro-3-iodopyridine** from 4-bromo-2-chloropyridine.

Materials:


- 4-Bromo-2-chloropyridine (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
- 2,2,6,6-Tetramethylpiperidine (TMPh) (1.1 equiv)

- Molecular Iodine (I_2) (1.2 equiv)
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Base Preparation (TMPLi): To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and 2,2,6,6-tetramethylpiperidine.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 20 minutes to ensure complete formation of lithium tetramethylpiperidide (TMPLi).
- Deprotonation: Re-cool the TMPLi solution to -78 °C.
- Add a solution of 4-bromo-2-chloropyridine in anhydrous THF dropwise to the reaction mixture. Stir for 90 minutes at -78 °C to ensure complete deprotonation at the 3-position.
- Iodination (Quenching): Prepare a solution of molecular iodine in anhydrous THF.
- Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1 hour at this temperature.
- Workup: Quench the reaction by slowly adding saturated aqueous NH_4Cl .
- Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate.

- Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude solid via column chromatography on silica gel to yield the final product, **4-bromo-2-chloro-3-iodopyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 4-bromo-2-chloro-3-iodopyridine (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]
- 5. 4-Bromo-2-chloro-3-iodopyridine | 916203-52-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Bromo-2-chloro-3-iodopyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519505#4-bromo-2-chloro-3-iodopyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com